molecular formula C16H10FNO3 B1345227 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 439140-89-3

2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No. B1345227
M. Wt: 283.25 g/mol
InChI Key: MKIWNAYDUPOUPP-UHFFFAOYSA-N
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Description

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a carboxylic acid group attached to the 4th carbon of the isoquinoline ring and a 2-fluorophenyl group attached to the 2nd carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the isoquinoline ring. The presence of the fluorine atom on the phenyl group could introduce some electronic effects that might influence the reactivity of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as Suzuki-Miyaura cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Antimicrobial Study

Compounds related to 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid have been synthesized and studied for their antimicrobial properties. For instance, Patel and Patel (2010) explored fluoroquinolone-based 4-thiazolidinones derived from a similar lead molecule. These compounds showed potential antibacterial and antifungal activities (Patel & Patel, 2010).

Cadmium Complexes Synthesis

Lei et al. (2014) synthesized carboxyl functionalized 2-phenylquinoline derivatives, closely related to the compound . These derivatives were used to create new cadmium complexes, which were studied for their fluorescent behavior and antibacterial activities (Lei et al., 2014).

Novel Immunosuppressant Synthesis

Chujo et al. (2001) described synthetic routes to a compound structurally similar to 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, which was identified as a novel immunosuppressant. This research highlighted a method for synthesizing such compounds, which may have implications for the development of new immunosuppressants (Chujo et al., 2001).

Solid Phase Synthesis

Wang et al. (2005) conducted a study on solid phase synthesis involving a compound closely related to 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. This research provides insights into the methods of synthesizing such compounds and their potential applications in various fields (Wang et al., 2005).

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promising activity in biological assays, it could be further developed and optimized for potential use in medical or industrial applications .

properties

IUPAC Name

2-(2-fluorophenyl)-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-13-7-3-4-8-14(13)18-9-12(16(20)21)10-5-1-2-6-11(10)15(18)19/h1-9H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIWNAYDUPOUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

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